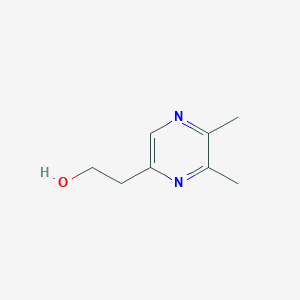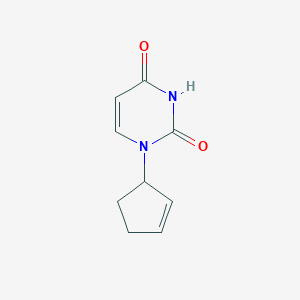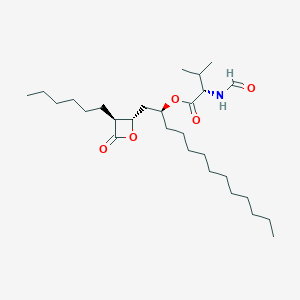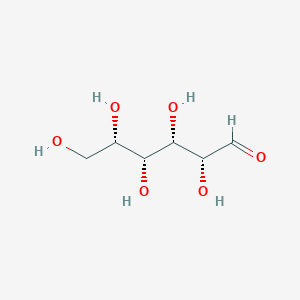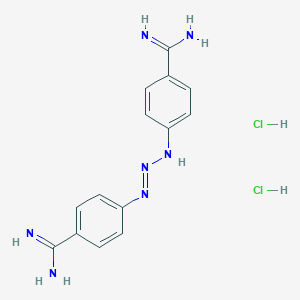
Bis(1,4)-diphosphoinositol tetrakisphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(1,4)-diphosphoinositol tetrakisphosphate (InsP8) is a molecule that has been recently discovered to have significant biological importance. It is a member of the inositol pyrophosphate family, which plays a crucial role in cellular signaling and regulation. InsP8 has been found to have a wide range of functions in different biological systems, including plants, animals, and bacteria.
Aplicaciones Científicas De Investigación
ATP Synthase Activity
Bis(1,4)-diphosphoinositol tetrakisphosphate (bis-PP-IP4) is involved in ATP synthase activity. It has been identified as a high-energy phosphate donor, transferring phosphate from PP-IP5 to ADP to form ATP, indicating its significant role in energy transfer processes in cells (Voglmaier et al., 1996).
Role in Cellular Signaling
Bis-PP-IP4 plays a significant role in cellular signaling. It is involved in the metabolism regulated by β2-adrenergic receptors through a cAMP-mediated, A-kinase-independent mechanism in smooth muscle cells. This specificity in signaling underscores its importance in cellular communication and regulation (Safrany & Shears, 1998).
Homologous DNA Recombination
Bis-PP-IP4 has been implicated in mediating homologous DNA recombination in yeast, S. cerevisiae. This function is linked to the activity of inositol hexakisphosphate kinases and represents a crucial aspect of its involvement in genetic stability and cellular responses to DNA damage (Luo et al., 2002).
Synthesis and Structural Characterization
The synthesis and structural characterization of bis-PP-IP4 have been an area of interest due to its complex phosphate group array. Innovative synthetic methods have been developed to overcome challenges in its synthesis and purification, enhancing the understanding of its structure and function (Capolicchio et al., 2014).
Regulation of Endocytic Trafficking
Bis-PP-IP4 is a regulator of endocytic trafficking. Its deficiency in yeast mutants leads to abnormalities in endocytic pathways, highlighting its role in membrane trafficking processes (Saiardi et al., 2002).
Propiedades
Número CAS |
148077-19-4 |
|---|---|
Nombre del producto |
Bis(1,4)-diphosphoinositol tetrakisphosphate |
Fórmula molecular |
C6H20O30P8 |
Peso molecular |
820 g/mol |
Nombre IUPAC |
[(2R,3R,5R,6S)-4-[hydroxy(phosphonooxy)phosphoryl]oxy-2,3,5,6-tetraphosphonooxycyclohexyl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C6H20O30P8/c7-37(8,9)29-1-2(30-38(10,11)12)6(34-44(27,28)36-42(22,23)24)4(32-40(16,17)18)3(31-39(13,14)15)5(1)33-43(25,26)35-41(19,20)21/h1-6H,(H,25,26)(H,27,28)(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24)/t1-,2-,3-,4+,5?,6?/m1/s1 |
Clave InChI |
JPRSGEHICBPFDB-MBEOBJKWSA-N |
SMILES isomérico |
[C@H]1([C@H](C([C@H]([C@H](C1OP(=O)(O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O |
SMILES |
C1(C(C(C(C(C1OP(=O)(O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O |
SMILES canónico |
C1(C(C(C(C(C1OP(=O)(O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O |
Sinónimos |
BDPITP bis(1,4)-diphosphoinositol tetrakisphosphate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(1R,2R,3R,4R,5S,6R)-2-amino-3,5-dihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B119033.png)




